4-[1-[(4-prop-2-enoxy-3-prop-2-enylphenyl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one
Overview
Description
4-[1-[(4-prop-2-enoxy-3-prop-2-enylphenyl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one is a complex organic compound with a unique structure that includes a piperidine ring, a pyrimidinone moiety, and multiple prop-2-enyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(4-prop-2-enoxy-3-prop-2-enylphenyl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one typically involves multiple steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Attachment of the Prop-2-enyl Groups: The prop-2-enyl groups are introduced via alkylation reactions using prop-2-enyl halides.
Formation of the Pyrimidinone Moiety: The pyrimidinone structure is formed through a condensation reaction involving suitable amines and carbonyl compounds.
Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct attachment of all functional groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the prop-2-enyl groups, leading to the formation of epoxides or aldehydes.
Reduction: Reduction reactions can target the carbonyl group in the pyrimidinone moiety, converting it to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3).
Major Products
Oxidation: Formation of epoxides or aldehydes.
Reduction: Formation of alcohols.
Substitution: Introduction of various functional groups onto the aromatic ring.
Scientific Research Applications
4-[1-[(4-prop-2-enoxy-3-prop-2-enylphenyl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[1-[(4-prop-2-enoxy-3-prop-2-enylphenyl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism would depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-prop-2-enoxy-3-prop-2-enylbenzaldehyde: Shares similar structural features but lacks the piperidine and pyrimidinone moieties.
1-prop-2-enoxy-4-(4-prop-2-enoxyphenyl)benzene: Similar in having multiple prop-2-enyl groups but differs in the core structure.
Uniqueness
4-[1-[(4-prop-2-enoxy-3-prop-2-enylphenyl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one is unique due to its combination of a piperidine ring, a pyrimidinone moiety, and multiple prop-2-enyl groups. This unique structure imparts specific chemical and biological properties that are not found in simpler analogs.
Properties
IUPAC Name |
4-[1-[(4-prop-2-enoxy-3-prop-2-enylphenyl)methyl]piperidin-4-yl]-1H-pyrimidin-6-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O2/c1-3-5-19-13-17(6-7-21(19)27-12-4-2)15-25-10-8-18(9-11-25)20-14-22(26)24-16-23-20/h3-4,6-7,13-14,16,18H,1-2,5,8-12,15H2,(H,23,24,26) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTWXKAGWVGBQFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=C(C=CC(=C1)CN2CCC(CC2)C3=CC(=O)NC=N3)OCC=C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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